molecular formula C13H16O3 B3333916 4-Ethenylphenol;methyl 2-methylprop-2-enoate CAS No. 24979-71-3

4-Ethenylphenol;methyl 2-methylprop-2-enoate

Cat. No.: B3333916
CAS No.: 24979-71-3
M. Wt: 220.26 g/mol
InChI Key: CRHKEARBQJYMBY-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of both an ethenyl group and a methacrylate ester group, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethenylphenol;methyl 2-methylprop-2-enoate typically involves the reaction of 4-vinylbenzyl chloride with potassium methacrylate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Ethenylphenol;methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted phenols, reduced phenols, and oxidized derivatives. These products have diverse applications in different fields .

Mechanism of Action

The mechanism of action of 4-Ethenylphenol;methyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The ethenyl group can undergo polymerization, leading to the formation of polymeric chains. The methacrylate ester group can participate in esterification and transesterification reactions, modifying the compound’s properties and reactivity .

Properties

IUPAC Name

4-ethenylphenol;methyl 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O.C5H8O2/c1-2-7-3-5-8(9)6-4-7;1-4(2)5(6)7-3/h2-6,9H,1H2;1H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHKEARBQJYMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC.C=CC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24979-71-3
Details Compound: 2-Propenoic acid, 2-methyl-, methyl ester, polymer with 4-ethenylphenol
Record name 2-Propenoic acid, 2-methyl-, methyl ester, polymer with 4-ethenylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24979-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethenylphenol;methyl 2-methylprop-2-enoate
Reactant of Route 2
4-Ethenylphenol;methyl 2-methylprop-2-enoate
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4-Ethenylphenol;methyl 2-methylprop-2-enoate
Reactant of Route 4
4-Ethenylphenol;methyl 2-methylprop-2-enoate
Reactant of Route 5
4-Ethenylphenol;methyl 2-methylprop-2-enoate
Reactant of Route 6
4-Ethenylphenol;methyl 2-methylprop-2-enoate

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